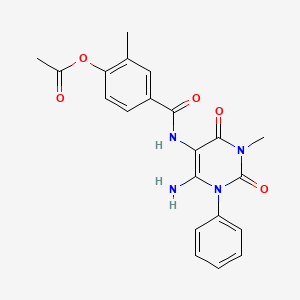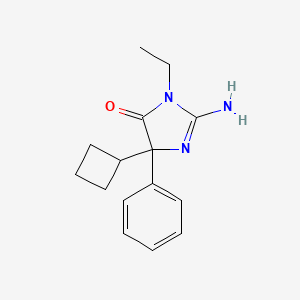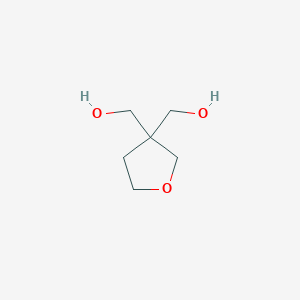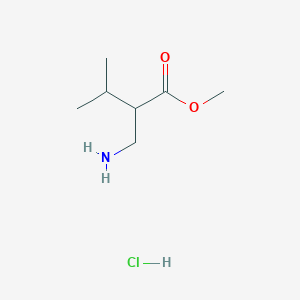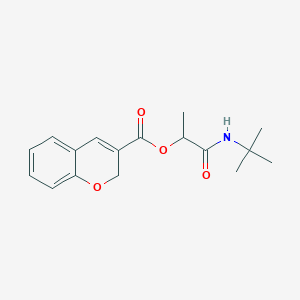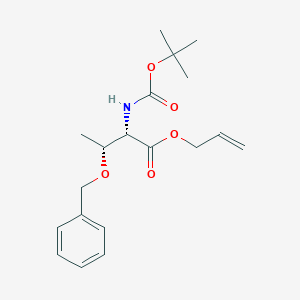
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an allyl group, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to the L-threonine backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using a benzyl group through benzylation.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the Allyl Group: The allyl group is introduced through allylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Análisis De Reacciones Químicas
Types of Reactions
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove the Boc protecting group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Substitution: Palladium-catalyzed hydrogenation is used for benzyl group removal.
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted compounds, which are useful intermediates in further synthetic applications.
Aplicaciones Científicas De Investigación
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate involves its ability to participate in various chemical reactions due to its functional groups. The Boc group provides protection during synthesis, while the allyl and benzyl groups offer sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
O-Benzyl-N-(tert-butoxycarbonyl)-D-serine: Similar in structure but with a serine backbone instead of threonine.
N-Boc-O-benzyl-D-serine: Another similar compound with a different amino acid backbone.
Uniqueness
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate is unique due to the presence of the allyl group, which provides additional reactivity and versatility in synthetic applications compared to its analogs.
Propiedades
Fórmula molecular |
C19H27NO5 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
prop-2-enyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C19H27NO5/c1-6-12-23-17(21)16(20-18(22)25-19(3,4)5)14(2)24-13-15-10-8-7-9-11-15/h6-11,14,16H,1,12-13H2,2-5H3,(H,20,22)/t14-,16+/m1/s1 |
Clave InChI |
WCGYHUTYQIALJY-ZBFHGGJFSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(C(=O)OCC=C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



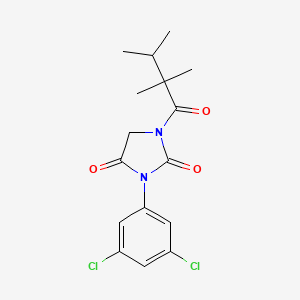
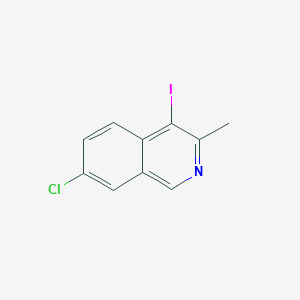
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)

